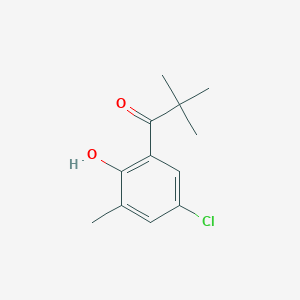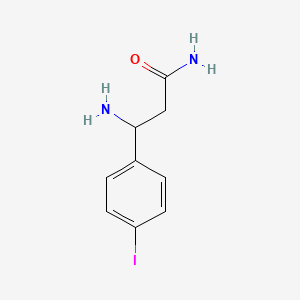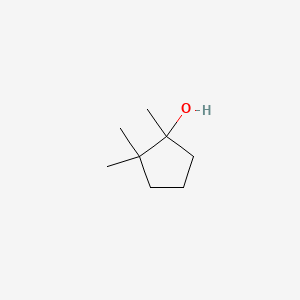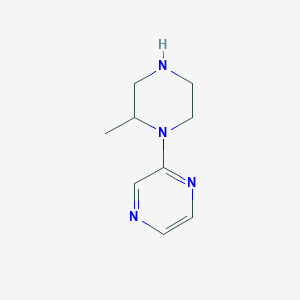
5-(4-Iodo-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Iodo-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a novel small molecule that has gained significant attention in various fields of research and industry. This compound is characterized by the presence of an iodo-substituted pyrazole ring, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 5-(4-Iodo-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the iodination of a pyrazole precursor, followed by the introduction of the carbaldehyde group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
5-(4-Iodo-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Iodo-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-Iodo-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The iodo group and the pyrazole ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
5-(4-Iodo-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
4-Iodo-1H-pyrazole: Shares the iodo-substituted pyrazole ring but lacks the additional functional groups.
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the iodo group but contains the same core structure.
5-(4-Iodo-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole: Another iodo-substituted pyrazole derivative with different functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9IN4O |
|---|---|
Molecular Weight |
316.10 g/mol |
IUPAC Name |
5-(4-iodopyrazol-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C9H9IN4O/c1-6-8(5-15)9(13(2)12-6)14-4-7(10)3-11-14/h3-5H,1-2H3 |
InChI Key |
DAIJSSNWPXHTSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2C=C(C=N2)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13317934.png)
![2-[(2,2,2-Trifluoroethyl)amino]acetamide](/img/structure/B13317937.png)


![{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane](/img/structure/B13317965.png)

![2-[(4-Methylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13317972.png)




![7-Cyclopropyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13317986.png)

![2-[(3-Fluorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13317997.png)
